molecular formula C16H12N2O3S B416942 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid CAS No. 314032-00-3

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid

Cat. No. B416942
CAS RN: 314032-00-3
M. Wt: 312.3g/mol
InChI Key: ATEDNEHOSTWLKR-UHFFFAOYSA-N
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Description

“2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C16H12N2O3S . It has an average mass of 312.343 Da and a monoisotopic mass of 312.056854 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid”, has been a subject of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” can be analyzed based on its molecular formula C16H12N2O3S . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” can be inferred from its molecular formula C16H12N2O3S . Detailed properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Green Chemistry

Benzothiazole compounds are related to green chemistry . The development of synthetic processes is one of the most significant problems facing researchers. Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made .

Anti-Tubercular Compounds

Benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthetic Pathways

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson .

Industrial Applications

Benzothiazole is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .

Safety and Hazards

The safety and hazards associated with “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” are not explicitly mentioned in the available literature . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

Benzothiazoles, including “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid”, continue to be a subject of research due to their potential biological activities . Future directions may include the development of new synthesis methods, exploration of their biological activities, and their potential applications in various fields.

properties

IUPAC Name

2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDNEHOSTWLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid

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